molecular formula C18H29NO2S B2472947 Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate CAS No. 350997-37-4

Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

Cat. No. B2472947
M. Wt: 323.5
InChI Key: OQJYPWIEDHASEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate” is a chemical compound with the molecular formula C18H29NO2S and a molecular weight of 323.5 . It is intended for research use only and is not for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound is based on a cyclododeca[b]thiophene core, which is a 12-membered ring containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom). This core is substituted with a propyl carboxylate group and an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. In this case, the properties of “Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate” would be influenced by factors such as its size, shape, functional groups, and the presence of the sulfur atom in the thiophene ring .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from 2-aminothiophenes, including those related to Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate, have demonstrated significant antimicrobial properties. For instance, novel 2-aminothiophene derivatives have been synthesized and evaluated for their antimicrobial activity, showing promising results against various bacterial strains (Prasad, Angothu, Latha, & Nagulu, 2017).

Anti-Tubercular Properties

Certain derivatives of 2-aminothiophene, structurally similar to Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate, have shown potential as anti-tubercular agents. A study highlighted the synthesis and evaluation of new 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives for their anti-tubercular activity, indicating moderate activity against multidrug-resistant tuberculosis strains (Lu, Wan, Franzblau, & You, 2011).

Potential in Antimycobacterial Therapy

Novel 2-amino-5-arylthieno[2,3-b]thiophenes synthesized from reactions involving ethyl cyanoacetate/malononitrile and sulfur powder have shown significant in vitro activity against Mycobacterium tuberculosis, including multi-drug resistant strains. These findings indicate the potential of these compounds in antimycobacterial therapy (Balamurugan, Perumal, Reddy, Yogeeswari, & Sriram, 2009).

Use in Synthesizing Heterocyclic Compounds

Thiophene derivatives, including those similar to Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate, have been used in the synthesis of various heterocyclic compounds. These compounds have potential applications in medicinal chemistry and drug development, as they have been found to exhibit anti-inflammatory, antimicrobial, and other biological activities (Mabkhot et al., 2017).

properties

IUPAC Name

propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2S/c1-2-13-21-18(20)16-14-11-9-7-5-3-4-6-8-10-12-15(14)22-17(16)19/h2-13,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJYPWIEDHASEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

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